1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and an ethoxyethenyl group. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate alkylating agents. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . This method is favored due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane ring provides stability and enhances the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: These compounds are similar in structure but differ in the substituents attached to the boron atom.
Boronic Acids: These compounds contain a boron atom bonded to hydroxyl groups instead of the dioxaborolane ring.
Uniqueness
1,3,2-Dioxaborolane, 2-(2-ethoxyethenyl)- 4,4,5,5-tetramethyl- is unique due to its combination of stability and reactivity. The presence of the dioxaborolane ring and the ethoxyethenyl group provides distinct chemical properties that are not found in other boron-containing compounds .
Properties
IUPAC Name |
2-(2-ethoxyethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNLYCQPAZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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